molecular formula C10H9BrO4 B044605 Terephthalic acid mono(2-bromoethyl) ester CAS No. 173550-97-5

Terephthalic acid mono(2-bromoethyl) ester

Cat. No.: B044605
CAS No.: 173550-97-5
M. Wt: 273.08 g/mol
InChI Key: SQFCKVQQFAJQCM-UHFFFAOYSA-N
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Description

Terephthalic acid mono(2-bromoethyl) ester is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . This compound is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with 2-bromoethanol. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid mono(2-bromoethyl) ester typically involves the esterification of terephthalic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Terephthalic acid mono(2-bromoethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Terephthalic acid mono(2-bromoethyl) ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of terephthalic acid mono(2-bromoethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release terephthalic acid and 2-bromoethanol, which can further participate in various biochemical and chemical reactions. The bromine atom in the ester can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid mono(2-hydroxyethyl) ester: Similar in structure but with a hydroxyl group instead of a bromine atom.

    Terephthalic acid mono(2-chloroethyl) ester: Similar in structure but with a chlorine atom instead of a bromine atom.

    Terephthalic acid mono(2-iodoethyl) ester: Similar in structure but with an iodine atom instead of a bromine atom.

Uniqueness

Terephthalic acid mono(2-bromoethyl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-bromoethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFCKVQQFAJQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427382
Record name Terephthalic acid mono(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173550-97-5
Record name Terephthalic acid mono(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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